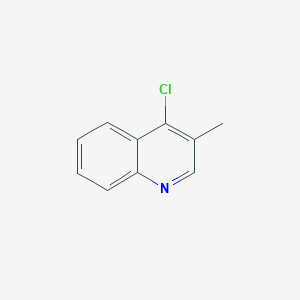

4-Cloro-3-metilquinolina

Descripción general

Descripción

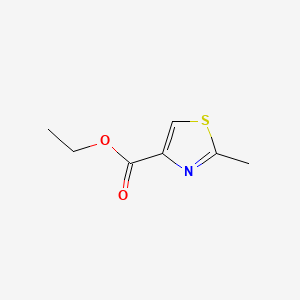

4-Chloro-3-methylquinoline is a heterocyclic compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a solid substance under normal conditions .

Synthesis Analysis

Quinoline and its derivatives, including 4-Chloro-3-methylquinoline, can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 .Chemical Reactions Analysis

Quinoline derivatives, including 4-Chloro-3-methylquinoline, have shown substantial biological activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos y Química Medicinal

4-Cloro-3-metilquinolina: es un andamiaje significativo en el descubrimiento de fármacos debido a su similitud estructural con la parte quinolina, que está presente en numerosos compuestos farmacológicamente activos . Su versatilidad permite el desarrollo de nuevos agentes terapéuticos, particularmente en el ámbito de los fármacos antiinfecciosos y anticancerígenos. Los grupos cloro y metilo en el anillo de quinolina se pueden modificar para producir derivados con actividad biológica mejorada y propiedades farmacocinéticas mejoradas.

Síntesis de Derivados Biológicamente Activos

El compuesto sirve como material de partida para sintetizar una variedad de derivados biológicamente activos . Mediante reacciones de sustitución nucleofílica, los investigadores pueden introducir diferentes grupos funcionales en la posición 4 del anillo de quinolina, lo que lleva a la creación de compuestos con potencial como nuevos fármacos o herramientas de investigación.

Aplicaciones Industriales

En el sector industrial, This compound se utiliza como intermedio en la síntesis de colorantes, agroquímicos y otros productos químicos especiales . Su reactividad y estabilidad en diversas condiciones lo convierten en un componente valioso en la producción de materiales con propiedades específicas deseadas.

Metodologías de Síntesis Orgánica

Este compuesto también se emplea en el desarrollo de nuevas metodologías de síntesis orgánica . Su reactividad permite la exploración de nuevas

Mecanismo De Acción

Target of Action

4-Chloro-3-methylquinoline, like other quinoline derivatives, exhibits a wide range of biological activities . The primary targets of this compound are often associated with microbial species, where it exhibits antimicrobial activity . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that 4-Chloro-3-methylquinoline may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential antimicrobial activity, it is likely that it interferes with essential biochemical pathways in bacteria, such as dna replication, transcription, and protein synthesis .

Result of Action

The result of 4-Chloro-3-methylquinoline’s action is the inhibition of bacterial growth, due to its potential antimicrobial activity . By interfering with essential cellular processes such as DNA replication, it can lead to bacterial cell death .

Action Environment

The action of 4-Chloro-3-methylquinoline can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific strain of bacteria can all impact the compound’s action, efficacy, and stability .

Safety and Hazards

The safety information for 4-Chloro-3-methylquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Propiedades

IUPAC Name |

4-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBLNZUMJQLZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292651 | |

| Record name | 4-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63136-60-7 | |

| Record name | 63136-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

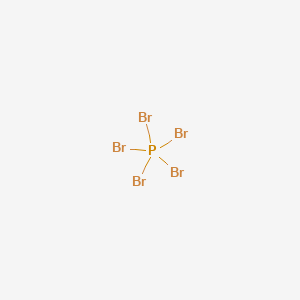

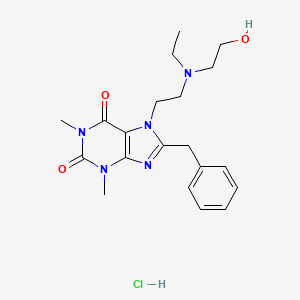

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.